molecular formula C12H18N4O8 B14349814 L-Histidine, N-(1-deoxy-D-fructos-1-yl)-N-nitroso- CAS No. 99789-48-7

L-Histidine, N-(1-deoxy-D-fructos-1-yl)-N-nitroso-

Cat. No.: B14349814
CAS No.: 99789-48-7
M. Wt: 346.29 g/mol
InChI Key: UPTXNWARCVQXTI-AYHFEMFVSA-N
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Description

L-Histidine, N-(1-deoxy-D-fructos-1-yl)-N-nitroso- is a compound formed by the combination of L-histidine and D-fructose, with an additional nitroso group. This compound is known for its potential antioxidant and chemopreventive properties, particularly in the context of food-related applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of L-Histidine, N-(1-deoxy-D-fructos-1-yl)-N-nitroso- typically involves the Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars. The reaction is carried out under controlled conditions of temperature and pH to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound can be achieved by optimizing the Maillard reaction conditions. This involves the use of specific catalysts and reaction conditions to maximize yield and purity. The process may include steps such as purification using chromatography techniques to isolate the compound from reaction mixtures .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation Products: Various oxidized derivatives of the original compound.

    Reduction Products: Amino derivatives of the compound.

    Substitution Products: Substituted imidazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of L-Histidine, N-(1-deoxy-D-fructos-1-yl)-N-nitroso- involves its interaction with various molecular targets:

    Antioxidant Activity: The compound can chelate metal ions, thereby preventing metal-catalyzed oxidative reactions.

    Chemopreventive Effects: The compound interacts with cellular pathways involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

    L-Histidine: A naturally occurring amino acid with antioxidant properties.

    D-Fructose: A reducing sugar involved in the Maillard reaction.

    L-Carnosine: A dipeptide with antioxidant and anti-glycation properties.

    N-(1-deoxy-D-fructos-1-yl)-L-arginine: Another Amadori compound with similar properties.

Uniqueness: L-Histidine, N-(1-deoxy-D-fructos-1-yl)-N-nitroso- is unique due to its combination of antioxidant, chemopreventive, and ACE inhibitory activities.

Properties

CAS No.

99789-48-7

Molecular Formula

C12H18N4O8

Molecular Weight

346.29 g/mol

IUPAC Name

(2S)-3-(1H-imidazol-5-yl)-2-[nitroso-[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]propanoic acid

InChI

InChI=1S/C12H18N4O8/c17-4-9(19)11(21)10(20)8(18)3-16(15-24)7(12(22)23)1-6-2-13-5-14-6/h2,5,7,9-11,17,19-21H,1,3-4H2,(H,13,14)(H,22,23)/t7-,9+,10+,11+/m0/s1

InChI Key

UPTXNWARCVQXTI-AYHFEMFVSA-N

Isomeric SMILES

C1=C(NC=N1)C[C@@H](C(=O)O)N(CC(=O)[C@H]([C@@H]([C@@H](CO)O)O)O)N=O

Canonical SMILES

C1=C(NC=N1)CC(C(=O)O)N(CC(=O)C(C(C(CO)O)O)O)N=O

Origin of Product

United States

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